Huperzine A

Description

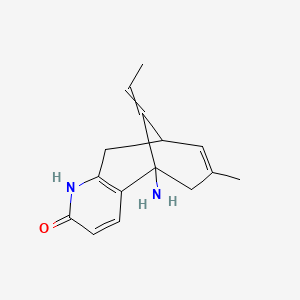

Structure

3D Structure

Properties

IUPAC Name |

(1R,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/b11-3+/t10-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-YQEJDHNASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046038 | |

| Record name | Huperzine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102518-79-6, 120786-18-7 | |

| Record name | Huperzine A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102518-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Huperzine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102518796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Huperzine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HUPERZINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0111871I23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

217-219 °C | |

| Record name | Huperzine A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Huperzine A: A Multi-Faceted Modulator of Neurodegenerative Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Huperzine A, a naturally occurring sesquiterpene alkaloid isolated from the club moss Huperzia serrata, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Initially recognized for its potent and reversible inhibition of acetylcholinesterase (AChE), extensive research has unveiled a complex and multi-faceted mechanism of action that extends far beyond cholinergic enhancement.[1][4] This guide provides a comprehensive technical overview of the core mechanisms by which this compound exerts its neuroprotective effects, with a focus on quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanism of Action: Acetylcholinesterase Inhibition

This compound is a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a significant loss of cholinergic neurons and a subsequent decline in cognitive function.

Quantitative Inhibition Data

The inhibitory potency of this compound against AChE has been well-characterized across various studies. The following table summarizes key quantitative data.

| Parameter | Value | Enzyme Source | Reference |

| IC₅₀ | 82 nM | Not Specified | |

| IC₅₀ | 74.3 nM | Not Specified | |

| Kᵢ | 20-40 nM | Mammalian AChE | |

| Kᵢ | ~24.9 nM | Rat Cortex | |

| Kᵢ | 7 nM (G4 isoform) | Rat Cortex |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al.

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution (from bovine erythrocytes or recombinant sources)

-

This compound (or other inhibitors) at various concentrations

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the this compound solution (or vehicle for control).

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 5 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per unit time).

-

The percentage of inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for AChE Inhibition Assay

Caption: Workflow of the Ellman's method for determining AChE inhibition.

Modulation of Amyloid-β Precursor Protein (APP) Processing

Beyond its cholinergic effects, this compound has been shown to modulate the processing of amyloid-β precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. It promotes the non-amyloidogenic pathway by enhancing the activity of α-secretase, which cleaves APP within the Aβ domain, thereby precluding the formation of the neurotoxic Aβ peptide.

Studies have demonstrated that this compound dose-dependently increases the release of the soluble α-secretase-cleaved APP fragment (sAPPα). This effect is mediated, at least in part, through the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathways. Furthermore, this compound has been shown to decrease the levels of total Aβ.

Signaling Pathway of this compound in APP Processing

Caption: this compound's modulation of APP processing pathways.

Experimental Protocol: Quantification of Amyloid-β (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying Aβ levels in cell culture supernatants or brain homogenates.

Principle: This sandwich ELISA uses a pair of antibodies specific for Aβ. A capture antibody coated on the microplate well binds to Aβ from the sample. A second, detection antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase, HRP), binds to a different epitope on the captured Aβ. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of Aβ in the sample.

Materials:

-

Aβ ELISA kit (e.g., for Aβ₄₀ or Aβ₄₂)

-

Cell culture supernatant or brain tissue lysate

-

Wash buffer

-

TMB substrate solution

-

Stop solution

-

Microplate reader

Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash the wells to remove unbound material.

-

Add the biotin-conjugated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark to develop the color.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Construct a standard curve and determine the concentration of Aβ in the samples.

Neuroprotection against Oxidative Stress and Mitochondrial Dysfunction

This compound exhibits significant neuroprotective effects by mitigating oxidative stress and preserving mitochondrial function, both of which are central to the pathophysiology of neurodegenerative diseases.

Antioxidant Properties:

-

This compound has been shown to protect neurons from oxidative damage induced by hydrogen peroxide and Aβ.

-

It can reduce lipid peroxidation and increase the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).

Mitochondrial Protection:

-

This compound helps to maintain mitochondrial integrity and function.

-

It can prevent the Aβ-induced destabilization of the mitochondrial membrane, restore ATP levels, and reduce the overproduction of reactive oxygen species (ROS).

-

This compound has been shown to reduce the accumulation of Aβ within mitochondria.

-

It also modulates the expression of apoptosis-related proteins, increasing the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax and inhibiting the activation of caspase-3.

Experimental Protocol: Assessment of Mitochondrial Membrane Potential (MMP)

Changes in MMP are a key indicator of mitochondrial function and cell health. Cationic fluorescent dyes are commonly used to assess MMP.

Principle: In healthy cells with a high MMP, cationic dyes like JC-1 or TMRE accumulate in the mitochondria. In the case of JC-1, this accumulation leads to the formation of "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with a low MMP, the dye remains in the cytoplasm as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the MMP.

Materials:

-

JC-1 or TMRE dye

-

Cultured neuronal cells

-

This compound and a positive control for mitochondrial depolarization (e.g., FCCP)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture neuronal cells and treat them with this compound or vehicle control, followed by an insult (e.g., Aβ oligomers).

-

Incubate the cells with the JC-1 or TMRE dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using either a fluorescence microscope or a flow cytometer.

-

For JC-1, measure both red (aggregates) and green (monomers) fluorescence. For TMRE, measure the red fluorescence intensity.

-

Calculate the ratio of red to green fluorescence (for JC-1) or the change in red fluorescence intensity (for TMRE) to determine the change in MMP.

Workflow for Mitochondrial Membrane Potential Assay

Caption: General workflow for assessing mitochondrial membrane potential.

Attenuation of Neuroinflammation

Neuroinflammation, characterized by the activation of microglia and astrocytes, is a critical component of neurodegeneration. This compound has demonstrated anti-neuroinflammatory properties.

-

This compound can directly act on microglial cells to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

The anti-inflammatory effects are partly mediated by the cholinergic anti-inflammatory pathway through the activation of α7 nicotinic acetylcholine receptors (α7nAChR), which downregulates microglial activation and the production of pro-inflammatory mediators.

-

This compound can also inhibit the activation of the NF-κB signaling pathway, a key regulator of the inflammatory response.

Modulation of NMDA Receptor Function

Glutamatergic excitotoxicity, mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, contributes to neuronal damage in neurodegenerative diseases. This compound acts as a non-competitive antagonist of NMDA receptors.

-

It inhibits the NMDA-induced current in a reversible manner.

-

The inhibitory effect is not voltage-dependent and appears to involve an interaction with the polyamine binding site on the NMDA receptor complex.

-

By blocking excessive glutamate activity, this compound helps protect neurons from excitotoxic injury and death.

Quantitative NMDA Receptor Antagonism

| Parameter | Value | System | Reference |

| IC₅₀ | 126 µM | NMDA-induced current in rat hippocampal neurons | |

| IC₅₀ | 65 ± 7 µM | [³H]MK-801 binding in rat cerebral cortex |

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent for neurodegenerative diseases. Its well-established role as an acetylcholinesterase inhibitor is complemented by its significant effects on amyloid-β processing, oxidative stress, mitochondrial function, neuroinflammation, and NMDA receptor modulation. This multifaceted mechanism of action suggests that this compound may not only provide symptomatic relief but also modify the underlying disease processes. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of this compound and its derivatives as novel treatments for Alzheimer's disease and other neurodegenerative disorders.

References

Huperzine A: A Reversible Acetylcholinesterase Inhibitor for Cholinergic Enhancement

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Huperzine A, a sesquiterpene alkaloid isolated from the club moss Huperzia serrata, has garnered significant attention as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE). Its ability to cross the blood-brain barrier and enhance cholinergic neurotransmission has positioned it as a promising therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding kinetics, and its effects on cholinergic signaling. Detailed experimental protocols for the evaluation of acetylcholinesterase inhibitors, along with a summary of key quantitative data, are presented to facilitate further research and development in this area.

Introduction

Alzheimer's disease and other neurodegenerative disorders are often characterized by a decline in acetylcholine (ACh) levels in the brain, leading to cognitive impairment.[1] One of the primary therapeutic strategies to address this cholinergic deficit is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[2] this compound has emerged as a compelling natural compound with potent AChE inhibitory activity.[3] Unlike some synthetic AChE inhibitors, this compound exhibits a favorable pharmacokinetic profile and a multi-target mechanism of action that extends beyond simple enzyme inhibition.[3][4] This guide delves into the technical aspects of this compound as a reversible AChE inhibitor, providing researchers and drug development professionals with the foundational knowledge required for its study and potential therapeutic application.

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

This compound functions as a mixed competitive and non-competitive inhibitor of AChE. Its high affinity for the enzyme is attributed to its unique three-dimensional structure, which allows it to bind to both the catalytic active site and the peripheral anionic site of AChE. The binding of this compound to AChE is reversible, meaning it does not form a permanent covalent bond with the enzyme, which is a desirable characteristic for a therapeutic agent.

The inhibition of AChE by this compound leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic transmission is believed to be the primary mechanism underlying its cognitive-enhancing effects.

Binding Kinetics and Affinity

The potency of this compound as an AChE inhibitor is quantified by its inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50). Numerous studies have characterized these parameters, demonstrating the high affinity of this compound for AChE.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of this compound

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 82 nM | Rat Cortex | |

| Ki | 8 nM | Rat Cortical Acetylcholinesterase | |

| Ki | 24.9 nM | Not Specified | |

| Binding Energy | -8.7 kcal/mol | Acetylcholinesterase | |

| Binding Energy | -28.4 kcal/mol | Acetylcholinesterase |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Oral Administration)

| Parameter | Value | Dose | Reference |

| Cmax | 2.59 ± 0.914 ng/mL | Not Specified | |

| Tmax | 1.125 ± 0.329 h | Not Specified | |

| AUC(0-72h) | 31.275 ± 6.889 ng·h/mL | Not Specified | |

| Cmax | 2.47 ± 0.49 ng/mL | 0.2 mg | |

| Tmax | 1.3 ± 0.4 h | 0.2 mg | |

| t1/2 | 5.92 ± 0.75 h | 0.2 mg | |

| AUC(0-24) | 16.35 ± 3.42 ng·h/mL | 0.2 mg |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life | Long | Oral | |

| Bioavailability | High | Oral |

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used colorimetric assay to measure AChE activity and screen for its inhibitors.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

-

14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

-

Acetylcholinesterase (AChE) solution (1 U/mL) in phosphate buffer

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DTNB and ATCI on the day of the experiment.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL Phosphate Buffer

-

10 µL AChE solution

-

10 µL DTNB solution

-

10 µL of this compound solution at various concentrations (or solvent for control).

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

In Vivo Assessment of Cognitive Enhancement in Animal Models

The Morris water maze is a common behavioral test to assess spatial learning and memory in rodents.

Animals:

-

Adult male rats or mice.

Apparatus:

-

A circular pool (water maze) filled with opaque water.

-

A hidden platform submerged just below the water surface.

-

Visual cues placed around the room.

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the training session.

-

Training Trials:

-

Place the animal into the pool facing the wall from one of four starting positions.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple training trials per day for several consecutive days.

-

-

Probe Trial: On the day after the last training session, remove the platform and allow the animal to swim freely for a set duration.

-

Data Collection and Analysis: Record the escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial. A shorter escape latency and a greater amount of time spent in the target quadrant indicate improved spatial memory.

Pharmacokinetic Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in biological matrices.

Sample Preparation:

-

Collect blood samples from subjects at various time points after this compound administration.

-

Separate plasma or serum by centrifugation.

-

Perform protein precipitation or liquid-liquid extraction to remove interfering substances. A common method involves adding acetonitrile-methanol to the plasma sample.

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the extracted sample onto a suitable C18 column. Use a mobile phase gradient of acetonitrile and water with a modifier like formic acid to achieve separation.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the specific precursor-to-product ion transitions for this compound (e.g., m/z 243.2 → 210.9) and an internal standard.

-

Quantification: Generate a calibration curve using standards of known this compound concentrations. Determine the concentration of this compound in the unknown samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Molecular Interactions

This compound's effects extend beyond AChE inhibition, influencing various signaling pathways involved in neuroprotection and neurogenesis.

This compound also modulates the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway, which is crucial for cell proliferation and differentiation. Studies have shown that this compound can promote the proliferation of neural stem cells, suggesting a role in neurogenesis.

The therapeutic potential of this compound is rooted in its chemical structure, which dictates its interaction with AChE and its subsequent biological effects.

Conclusion

This compound stands out as a promising, naturally derived acetylcholinesterase inhibitor with a well-characterized mechanism of action and a favorable pharmacokinetic profile. Its ability to reversibly inhibit AChE, coupled with its neuroprotective and potential neurogenic effects, makes it a compelling candidate for the treatment of Alzheimer's disease and other cognitive disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable compound. Continued research into its long-term efficacy and safety in well-designed clinical trials is warranted to fully establish its role in the clinical management of neurodegenerative diseases.

References

- 1. Evaluation of the in vitro and in vivo metabolic pathway and cytochrome P450 inhibition/induction profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound improves cognitive deficits caused by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Huperzine A Against Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological mechanism in a host of neurodegenerative disorders. This persistent oxidative state leads to cellular damage, targeting lipids, proteins, and nucleic acids, ultimately culminating in neuronal apoptosis and progressive cognitive decline. Huperzine A (HupA), a sesquiviterpene alkaloid extracted from the club moss Huperzia serrata, has emerged as a promising neuroprotective agent.[1][2] While its role as a potent and reversible acetylcholinesterase (AChE) inhibitor is well-established, a substantial body of evidence now indicates that its therapeutic efficacy extends to non-cholinergic mechanisms, primarily centered on the amelioration of oxidative stress.[3][4]

This technical guide provides an in-depth examination of the molecular mechanisms underlying the neuroprotective effects of this compound against oxidative stress. It summarizes key quantitative findings, details common experimental protocols for investigation, and visualizes the critical signaling pathways involved.

Core Mechanisms of Neuroprotection Against Oxidative Stress

This compound exerts its neuroprotective effects through a multi-target mechanism, addressing several facets of oxidative damage.

2.1 Direct Antioxidant Activity and Enhancement of Endogenous Systems: this compound has been shown to directly scavenge free radicals and reduce the overall burden of ROS. Furthermore, it enhances the body's native antioxidant defenses by augmenting the activity of key enzymatic antioxidants, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px). This dual action helps neutralize superoxide radicals and detoxify hydrogen peroxide, thereby preventing the formation of more damaging hydroxyl radicals.

2.2 Mitochondrial Protection: Mitochondria are both a primary source of intracellular ROS and a major target of oxidative damage. This compound demonstrates significant mitochondrial-protective effects. It helps maintain mitochondrial membrane potential (ΔΨm), prevents mitochondrial swelling, restores ATP production, and reduces mitochondrial ROS generation in response to toxins like β-amyloid. By preserving mitochondrial integrity and function, this compound ensures cellular energy homeostasis and prevents the activation of mitochondria-dependent apoptotic pathways.

2.3 Activation of the Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes, including heme oxygenase-1 (HO-1). This activation of the Nrf2-ARE pathway leads to a coordinated upregulation of cellular antioxidant and cytoprotective enzymes.

2.4 Anti-Apoptotic Effects: Oxidative stress is a potent trigger of apoptosis, or programmed cell death. This compound interferes with this process by modulating the expression of key apoptosis-regulating proteins. It has been shown to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic proteins Bax and p53, thereby inhibiting the activation of executioner caspases, such as caspase-3.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies, illustrating the dose-dependent neuroprotective effects of this compound against oxidative stress-induced insults.

Table 1: Effects of this compound on Cell Viability and Oxidative Stress Markers

| Parameter | Cell/Animal Model | Stress Inducer | This compound Concentration/Dose | Observed Effect | Reference |

| Cell Viability | PC12 Cells | Sodium Nitroprusside (200 µM) | 10 µM | Increased viability from 69.0% to 77.1% of control. | |

| NSC34 Motor Neuron-like Cells | H₂O₂ | 10 µM | Rescued up to 35% of cells from induced death. | ||

| ROS Levels | Primary Rat Cortical Neurons | Ferric Ammonium Citrate (FAC) | 1 µM | Decreased ROS increase from 175.8% to 146.8% of control. | |

| Primary Rat Cortical Neurons | Ferric Ammonium Citrate (FAC) | 10 µM | Decreased ROS increase from 175.8% to 137.9% of control. | ||

| PC12 Cells | tert-Butyl Hydroperoxide (TBHP) | N/A | Reduced ROS levels from 68.07% to 11.91% in TBHP-treated cells. | ||

| MDA Levels | Aged Rats | Aging | 50 ng/kg (7 days) | Decreased hippocampal MDA from 5.3 µmol/L to 2.5 µmol/L. | |

| PC12 Cells | Sodium Nitroprusside | 10 µM | Reduced MDA increase from 382.4% to 288.7% of control. | ||

| PC12 Cells | tert-Butyl Hydroperoxide (TBHP) | N/A | Decreased MDA levels from 3.85 nmol/ml to 3.43 nmol/ml. | ||

| SOD Activity | PC12 Cells | tert-Butyl Hydroperoxide (TBHP) | N/A | Increased SOD activity from 16.29 U/ml to 19.33 U/ml. |

Table 2: Effects of this compound on Mitochondrial Function

| Parameter | Model System | Stress Inducer | This compound Concentration | Observed Effect | Reference |

| ATP Levels | Primary Rat Neurons | Oligomeric Aβ₄₂ | N/A | Significantly ameliorated Aβ-induced ATP reduction. | |

| Isolated Rat Brain Mitochondria | Aβ₂₅₋₃₅ (40 µM) | 0.01 - 0.1 µM | Inhibited Aβ-induced decrease in ATP synthesis. | ||

| Mitochondrial Membrane Potential (ΔΨm) | Primary Rat Neurons | Oligomeric Aβ₄₂ | N/A | Significantly ameliorated Aβ-induced decrease in ΔΨm. | |

| Isolated Rat Brain Mitochondria | Aβ₂₅₋₃₅ (40 µM) | 0.01 - 0.1 µM | Prevented Aβ-induced decrease in transmembrane potential. | ||

| Mitochondrial ROS | Isolated Rat Brain Mitochondria | Aβ₂₅₋₃₅ (40 µM) | 0.01 - 0.1 µM | Effectively prevented Aβ-induced ROS increase. | |

| Rat MCAO Model | Ischemia-Reperfusion | 0.1 mg/kg | Significantly decreased ROS production. |

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound modulates several interconnected signaling pathways to combat oxidative stress. The diagrams below, generated using the DOT language, illustrate these complex interactions.

Experimental Protocols

The following section details standardized methodologies for key experiments used to evaluate the neuroprotective effects of this compound against oxidative stress.

5.1 Cell Viability Assessment (MTT Assay) This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well. Incubate overnight under standard conditions (37°C, 5% CO₂).

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Subsequently, introduce the oxidative stress-inducing agent (e.g., H₂O₂, glutamate, Aβ peptide) and incubate for the desired experimental period (e.g., 24 hours).

-

MTT Incubation: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well.

-

Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

5.2 Measurement of Intracellular ROS (DCFH-DA Assay) This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Seeding and Treatment: Plate and treat cells with this compound and the oxidative stressor as described in the MTT assay protocol.

-

Probe Loading: Following treatment, wash the cells once with warm, serum-free medium or PBS. Add 100 µL of working DCFH-DA solution (typically 10-25 µM in serum-free medium) to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Washing: Remove the DCFH-DA solution and wash the cells gently twice with PBS to remove any extracellular probe.

-

Data Acquisition: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Analysis: ROS levels are quantified by comparing the fluorescence intensity of treated groups to the control group.

5.3 Assessment of Mitochondrial Membrane Potential (JC-1 Assay) JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial potential, JC-1 remains in its monomeric form and fluoresces green.

-

Cell Seeding and Treatment: Plate and treat cells as previously described. Include a positive control for depolarization (e.g., 50 µM CCCP for 5-15 minutes).

-

JC-1 Staining: Add JC-1 staining solution (final concentration typically 1-2 µM) to each well and incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Centrifuge the plate (if applicable) at 400 x g for 5 minutes and carefully remove the supernatant. Wash the cells with assay buffer.

-

Data Acquisition: Measure fluorescence intensity using a fluorescence plate reader. Read the green monomers (Ex/Em ~485/535 nm) and the red J-aggregates (Ex/Em ~540/590 nm).

-

Analysis: The ratio of red to green fluorescence is calculated. A decrease in this ratio indicates mitochondrial depolarization.

5.4 Caspase-3 Activity Assay (Colorimetric) This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, by measuring the cleavage of a specific colorimetric substrate (e.g., DEVD-pNA).

-

Cell Lysis: After treatment, collect 2-5 x 10⁶ cells by centrifugation. Resuspend the pellet in 50 µL of chilled cell lysis buffer.

-

Incubation: Incubate the lysate on ice for 10-20 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1-10 minutes at 4°C.

-

Protein Quantification: Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well and adjust the volume with assay buffer.

-

Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA, 4 mM) to each well.

-

Incubation: Incubate the plate at 37°C for 1-4 hours.

-

Data Acquisition: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Caspase-3 activity is determined by comparing the absorbance of treated samples to the uninduced control.

5.5 Western Blot Analysis for Nrf2 Pathway Activation Western blotting is used to quantify changes in the expression and subcellular localization of key proteins in the Nrf2 pathway.

-

Protein Extraction: Following treatment, prepare cytoplasmic and nuclear protein extracts using a commercial fractionation kit or standard laboratory protocols.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, Keap1, and a loading control (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. An increase in the nuclear Nrf2/Lamin B1 ratio indicates Nrf2 activation.

Conclusion

This compound demonstrates robust neuroprotective properties against oxidative stress through a complex and multifaceted mechanism of action. Its ability to enhance endogenous antioxidant defenses, preserve mitochondrial function, activate the critical Nrf2 signaling pathway, and inhibit apoptotic cell death positions it as a significant therapeutic candidate for neurodegenerative diseases where oxidative stress is a central etiological factor. The experimental protocols detailed herein provide a framework for researchers to further elucidate its mechanisms and evaluate its potential in various models of neurodegeneration. Continued investigation into the synergistic effects and non-cholinergic targets of this compound will be crucial for its development as a disease-modifying agent in clinical practice.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

Huperzine A: A Multi-Faceted Modulator of Amyloid-Beta Processing in Alzheimer's Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Huperzine A, a naturally occurring sesquiterpene alkaloid isolated from the club moss Huperzia serrata, has garnered significant attention as a potential therapeutic agent for Alzheimer's disease (AD).[1][2][3] While its primary mechanism of action is the potent and reversible inhibition of acetylcholinesterase (AChE), a growing body of evidence reveals its non-cholinergic neuroprotective effects, particularly its intricate role in modulating the processing of the amyloid precursor protein (APP).[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences the amyloidogenic and non-amyloidogenic pathways of APP processing. We delve into its effects on the key secretase enzymes, summarize quantitative data from pivotal studies, detail relevant experimental protocols, and visualize the complex signaling pathways involved. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for Alzheimer's disease.

Introduction: The Dual Role of this compound in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles. The Aβ peptide is generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase. An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ and produces the neuroprotective soluble APPα (sAPPα) fragment.

This compound has been traditionally known for its role as an acetylcholinesterase inhibitor, which increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function. However, extensive research has unveiled its capacity to modulate APP processing, positioning it as a disease-modifying therapeutic candidate. This compound shifts the balance of APP metabolism from the amyloidogenic towards the non-amyloidogenic pathway through a multi-pronged approach that includes the regulation of secretase activity and the modulation of key signaling cascades.

Modulation of APP Processing Pathways by this compound

This compound exerts a significant influence on the enzymatic machinery responsible for APP cleavage. It has been shown to simultaneously enhance the non-amyloidogenic pathway while suppressing the amyloidogenic pathway.

Upregulation of the Non-Amyloidogenic Pathway

This compound promotes the non-amyloidogenic processing of APP, primarily by enhancing the activity and expression of α-secretase, a disintegrin and metalloproteinase 10 (ADAM10). This leads to an increased production of the neurotrophic and neuroprotective sAPPα fragment. Studies have demonstrated that this compound dose-dependently increases the release of sAPPα in various cell models.

Downregulation of the Amyloidogenic Pathway

Concurrently, this compound has been found to inhibit the amyloidogenic pathway. It reduces the expression and activity of β-secretase (BACE1) and components of the γ-secretase complex, such as presenilin 1 (PS1). This inhibitory action leads to a decrease in the production of Aβ peptides, particularly the more aggregation-prone Aβ42. Furthermore, this compound has been shown to interfere with the interaction between acetylcholinesterase and Aβ, thereby reducing Aβ aggregation and neurotoxicity.

Quantitative Data on this compound's Effects on APP Processing

The following tables summarize the quantitative findings from key in vitro and in vivo studies investigating the effects of this compound on the molecular markers of APP processing.

Table 1: In Vitro Studies on the Effects of this compound on APP Processing

| Cell Line | This compound Concentration (µM) | Measured Parameter | Observed Effect | Reference |

| HEK293 APPsw | 0 - 10 | sAPPα release | Dose-dependent increase | |

| HEK293 APPsw | 10 | Total Aβ level | Significant decrease | |

| SH-SY5Y | 1, 10 | BACE1 protein level | Significant decrease (to 69.0 ± 3.4% at 10 µM) | |

| SH-SY5Y | 1, 10 | PS1 protein level | Significant decrease (to 74.7 ± 4.3% at 10 µM) | |

| SH-SY5Y | 10 | Aβ42 oligomer level | Significant reduction (to 78.3 ± 5.2%) | |

| SH-SY5Y | 10 | ADAM10 protein level | Significant increase (to 142.2 ± 8.0%) | |

| SH-SY5Y | 0.1, 1, 10 | BACE1 enzymatic activity | Significant suppression | |

| SH-SY5Y | 0.1, 1, 10 | ADAM10 enzymatic activity | No significant effect | |

| SK-N-SH-APP695 | 0 - 10 | sAPPα release | Dose-dependent increase |

Table 2: In Vivo Studies on the Effects of this compound on APP Processing

| Animal Model | This compound Dosage | Measured Parameter | Observed Effect | Reference |

| APPswe/PS1dE9 mice | Chronic treatment | Aβ plaque burden | Reduced in cortex and hippocampus | |

| APPswe/PS1dE9 mice | Chronic treatment | Oligomeric Aβ levels | Reduced in cortex and hippocampus | |

| APPswe/PS1dE9 mice | Chronic treatment | ADAM10 expression | Upregulated | |

| APPswe/PS1dE9 mice | Chronic treatment | BACE1 membrane trafficking | Reduced | |

| APP/PS1 mice | Not specified | Soluble Aβ40 and Aβ42 | Drastically reduced | |

| APP/PS1 mice | Not specified | sAPPα | Increased | |

| APP/PS1 mice | Not specified | BACE1 and PS1 levels | Decreased | |

| Aβ(1-40) infused rats | 0.18 mg/kg/day for 21 days | Aβ deposits | Markedly reduced |

Signaling Pathways Modulated by this compound

The effects of this compound on APP processing are mediated by its influence on several intracellular signaling pathways, most notably the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Protein Kinase C (PKC) Pathway

Activation of PKC is known to enhance α-secretase activity and promote the non-amyloidogenic processing of APP. Studies have shown that this compound can increase the levels and activation of PKCα. The stimulatory effect of this compound on sAPPα release can be attenuated by PKC inhibitors, confirming the involvement of this pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK/ERK (extracellular signal-regulated kinase) pathway is another key regulator of APP processing. This compound has been demonstrated to increase the phosphorylation of ERK1/2. Inhibition of the MAPK/ERK pathway with specific inhibitors has been shown to block the this compound-induced increase in sAPPα secretion, indicating that this pathway is crucial for its effects on APP metabolism.

References

- 1. This compound Regulates the Physiological Homeostasis of Amyloid Precursor Protein Proteolysis and Tau Protein Conformation—A Computational and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Non-cholinergic Effects of this compound: Beyond Inhibition of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Huperzine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huperzine A, a sesquiterpene alkaloid derived from the club moss Huperzia serrata (Thunb.) Trevis., has garnered significant attention for its potent and reversible acetylcholinesterase (AChE) inhibitory activity, making it a promising therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and quantification. It also elucidates its primary mechanism of action through a detailed signaling pathway diagram. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Discovery and Background

The journey of this compound from a traditional Chinese medicine to a modern therapeutic candidate is a testament to the value of ethnopharmacology. Huperzia serrata, known in China as "Qian Ceng Ta," has been used for centuries to treat ailments such as fever, inflammation, and memory disorders. In 1986, Chinese scientists, led by Liu J.S., successfully isolated and identified this compound as the primary active alkaloid responsible for the plant's memory-enhancing effects.[1][2] This discovery paved the way for extensive research into its pharmacological properties and clinical applications. A significant challenge in the production of this compound is its low natural abundance in Huperzia serrata, with yields often reported to be around 0.011%.[2] This scarcity has driven the development of various extraction and synthetic methodologies.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Huperzia serrata involves a multi-step process encompassing extraction, purification, and final crystallization. Various methods have been developed to optimize the yield and purity of the final product.

Extraction Methodologies

2.1.1. Solvent-Based Extraction

This is the most common approach for extracting this compound. The choice of solvent and extraction parameters significantly impacts the efficiency.

-

Protocol 1: Tartaric Acid Extraction

-

Plant Material Preparation: Air-dry the whole plant of Huperzia serrata and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material in a 1.5% tartaric acid solution with a solid-to-solvent ratio of 1:30 (w/v).

-

Incubation: Maintain the mixture at 41°C for 4 hours with continuous stirring.

-

Filtration: Filter the mixture to separate the extract from the plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Protocol 2: Ethanol-Water Extraction

-

Plant Material Preparation: Prepare the plant material as described in Protocol 1.

-

Extraction: Reflux the powdered plant material with a 20-60% aqueous ethanol solution.

-

Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude extract. This method is noted for being less damaging to equipment and having lower toxicity.

-

2.1.2. Enzyme-Assisted Extraction

This method utilizes enzymes to break down the plant cell wall, thereby enhancing the release of this compound.

-

Protocol 3: Cellulase-Based Enzymatic Extraction

-

Plant Material Preparation: Prepare the plant material as described in Protocol 1.

-

Enzymatic Hydrolysis: Suspend the powdered plant material in water and add cellulase (e.g., 0.125 g per 10 g of plant material). Adjust the pH to 4.5.

-

Incubation: Incubate the mixture at 60°C for 2.5 hours with agitation.

-

Extraction: Proceed with an acid-soak method or solvent extraction to recover the released this compound. This method has been reported to increase the extraction rate by up to 40.3% compared to traditional acid-soak methods.

-

Purification Protocol

The crude extract contains a mixture of alkaloids and other impurities that require removal to obtain high-purity this compound.

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a dilute acid solution (e.g., 0.5% HCl).

-

Wash the acidic solution with a non-polar solvent like chloroform to remove neutral and weakly basic impurities.

-

Adjust the pH of the aqueous layer to 9-10 with ammonia water.

-

Extract the alkaline solution multiple times with chloroform. The total alkaloids, including this compound, will move into the chloroform layer.

-

-

Crude Alkaloid Preparation:

-

Combine the chloroform extracts and evaporate the solvent under reduced pressure to obtain the total crude alkaloids.

-

-

Chromatographic Purification:

-

Macroporous Resin Column Chromatography: Dissolve the crude alkaloids in an appropriate solvent and apply the solution to a macroporous resin column (e.g., SP850). Elute with a stepwise gradient of methanol in water to separate this compound from other alkaloids.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity, the fractions enriched with this compound can be further purified using a C18 column on a prep-HPLC system. A typical mobile phase is a gradient of methanol in water with 0.1% trifluoroacetic acid (TFA).

-

-

Recrystallization:

-

Dissolve the purified this compound fraction in a minimal amount of hot acetone.

-

Allow the solution to cool slowly to form crystals of high-purity this compound.

-

Collect the crystals by filtration and dry them under vacuum. This final step can yield this compound with a purity of 98-99%.

-

Quantitative Data Summary

The following table summarizes the quantitative data from various extraction and purification methods for this compound.

| Method | Plant Material | Key Parameters | Yield of this compound | Purity | Reference |

| Tartaric Acid Extraction | Huperzia serrata | 1.5% Tartaric Acid, 1:30 solid-to-solvent, 41°C, 4h | 11.1928 mg/100g | Not Specified | |

| Enzymatic Extraction | Huperzia serrata | Cellulase, pH 4.5, 60°C, 2.5h | 0.0589% (58.9 mg/100g) | Not Specified | |

| Solvent Extraction & Recrystallization | Huperzia serrata | Ethanol-water extraction, Chloroform partitioning, Acetone recrystallization | Not Specified | 98-99% | |

| Macroporous Resin & Prep-HPLC | Huperzia serrata | SP850 resin, C18 prep-HPLC with Methanol/Water/TFA | Total recovery of 83.0% from enriched fraction | 99.1% |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from Huperzia serrata.

References

Unraveling the Therapeutic Potential of Huperzine A: A Preclinical Pharmacological Profile

For Immediate Release

[City, State] – [Date] – Huperzine A, a naturally occurring sesquiterpene alkaloid extracted from the club moss Huperzia serrata, has emerged as a promising therapeutic agent for neurodegenerative diseases, particularly Alzheimer's disease. Extensive preclinical research has illuminated its multifaceted pharmacological profile, extending beyond its well-established role as an acetylcholinesterase inhibitor. This in-depth technical guide provides a comprehensive overview of the preclinical data, detailing its mechanisms of action, pharmacokinetic properties, and efficacy in various disease models, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits a complex and compelling pharmacological profile characterized by potent and reversible inhibition of acetylcholinesterase (AChE), modulation of the N-methyl-D-aspartate (NMDA) receptor, and interference with amyloid-β (Aβ) processing and tau protein hyperphosphorylation.[1][2][3][4][5] Furthermore, it demonstrates significant anti-inflammatory and neuroprotective effects. Preclinical studies in rodent models of Alzheimer's disease and other neurological conditions have consistently shown its potential to improve cognitive function and mitigate disease-related pathology. This whitepaper consolidates the key preclinical findings, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Mechanism of Action

This compound's therapeutic effects are attributed to its engagement with multiple molecular targets, contributing to its robust neuroprotective and cognitive-enhancing properties.

Cholinergic System Modulation

The primary mechanism of action of this compound is its potent and reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for learning and memory. Preclinical studies have demonstrated that this compound has a higher affinity and longer duration of action compared to some other AChE inhibitors.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Enzyme Source | IC50 Value (nM) | Reference |

| Rat Cortex | 82 | |

| Rat Cortex (G4 isoform) | 7.0 ± 3.5 x 10⁻⁹ M (Ki) | |

| Rat Cortex (G1 isoform) | 3.5 ± 1.5 x 10⁻⁷ M (Ki) |

NMDA Receptor Antagonism

This compound also acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a key pathological process in neurodegenerative diseases. By blocking the NMDA receptor ion channel, this compound protects neurons from glutamate-induced damage.

Modulation of Amyloid-β Processing and Tau Phosphorylation

In preclinical models of Alzheimer's disease, this compound has been shown to modulate the processing of amyloid precursor protein (APP), favoring the non-amyloidogenic pathway and reducing the production of neurotoxic amyloid-β (Aβ) peptides. It has been reported to decrease the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and presenilin 1 (PS1), key enzymes in the amyloidogenic pathway. Furthermore, this compound has been shown to reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease, by inhibiting glycogen synthase kinase-3β (GSK-3β).

Table 2: Effects of this compound on Amyloid-β and Tau Pathology in Preclinical Models

| Model | Treatment | Effect on Aβ | Effect on Tau | Reference |

| APP/PS1 Transgenic Mice | This compound | Reduced soluble Aβ40 and Aβ42 levels; Decreased Aβ plaque burden | - | |

| SH-SY5Y cells | This compound (10 µM) | 69.0 ± 3.4% reduction in BACE1; 74.7 ± 4.3% reduction in PS1; 78.3 ± 5.2% reduction in Aβ42 | Reduced tau phosphorylation |

Anti-inflammatory and Neuroprotective Effects

This compound exhibits potent anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). This anti-inflammatory action is mediated, in part, through the cholinergic anti-inflammatory pathway involving the α7 nicotinic acetylcholine receptor (α7nAChR). Its neuroprotective effects are also attributed to its antioxidant properties and its ability to modulate various signaling pathways involved in cell survival and apoptosis.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in several preclinical species, demonstrating good oral bioavailability and central nervous system penetration.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Route | Dose | Cmax | Tmax | T1/2 | Bioavailability (%) | Reference |

| Rat | i.v. | 13.9 MBq/kg ([3H]HupA) | - | - | 6.6 min (dist.), 149 min (elim.) | - | |

| Rat | i.g. | 13.9 MBq/kg ([3H]HupA) | - | - | 10 min (dist.), 203 min (elim.) | - |

Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in improving cognitive function in various preclinical models of cognitive impairment.

Alzheimer's Disease Models

In rodent models of Alzheimer's disease, including transgenic mice expressing human amyloid precursor protein and presenilin-1 mutations, this compound has been shown to improve spatial learning and memory deficits as assessed by the Morris water maze. These behavioral improvements are accompanied by reductions in Aβ pathology and tau hyperphosphorylation in the brain.

Table 4: Efficacy of this compound in the Morris Water Maze in Alzheimer's Disease Models

| Animal Model | Treatment | Key Findings | Reference | |---|---|---|---|---| | Aged rats | 0.1-0.2 mg/kg, s.c. | Significantly reduced escape latency | | | Aged rats | 0.1, 0.2, and 0.4 mg/kg, s.c. | Significantly increased time in the target quadrant | | | APP/PS1 Transgenic Mice | Intranasal this compound for 4 months | Improved spatial learning and memory | |

Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are mediated through the modulation of several key intracellular signaling pathways.

Wnt/β-catenin Signaling Pathway

This compound has been shown to activate the Wnt/β-catenin signaling pathway. This pathway is crucial for neuronal development, synaptic plasticity, and cell survival. By inhibiting GSK-3β, this compound leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of genes involved in neuroprotection and cognitive function.

PI3K/Akt and MAPK/ERK Signaling Pathways

This compound has also been implicated in the activation of the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are critical for cell survival, proliferation, and synaptic plasticity. Activation of these pathways by this compound contributes to its neuroprotective effects against various insults, including oxidative stress and Aβ toxicity.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method to quantify AChE activity.

-

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation is measured spectrophotometrically at 412 nm.

-

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (substrate)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound or vehicle.

-

Add the AChE enzyme solution to each well and incubate.

-

Initiate the reaction by adding the acetylthiocholine substrate.

-

Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

NMDA Receptor Binding Assay

This assay determines the binding affinity of this compound to the NMDA receptor.

-

Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]MK-801) that binds to a specific site on the NMDA receptor. The ability of this compound to displace the radioligand is measured.

-

Materials:

-

Rat brain tissue (e.g., cortex) for membrane preparation

-

Radioligand (e.g., [³H]MK-801)

-

This compound (test compound)

-

Binding buffer

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare synaptic membranes from rat brain tissue.

-

Incubate the membranes with the radioligand in the presence of varying concentrations of this compound.

-

Separate the bound and free radioligand by rapid filtration.

-

Measure the radioactivity of the filter-bound complex using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

-

Morris Water Maze Test

This is a widely used behavioral test to assess spatial learning and memory in rodents.

-

Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

-

Procedure:

-

Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time to find the platform (escape latency) and the path length are recorded over several days of training.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

-

Data Analysis: The escape latency, path length, and time spent in the target quadrant are analyzed to assess cognitive function.

Conclusion

The preclinical pharmacological profile of this compound reveals a multi-target mechanism of action that goes beyond simple acetylcholinesterase inhibition. Its ability to modulate the cholinergic system, antagonize NMDA receptors, interfere with amyloid-β and tau pathologies, and exert anti-inflammatory and neuroprotective effects provides a strong rationale for its development as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. The compelling efficacy data from various preclinical models, coupled with a favorable pharmacokinetic profile, underscore its significant therapeutic potential. Further research and clinical investigations are warranted to fully elucidate its clinical utility in human populations.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Activates Wnt/β-Catenin Signaling and Enhances the Nonamyloidogenic Pathway in an Alzheimer Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Regulates the Physiological Homeostasis of Amyloid Precursor Protein Proteolysis and Tau Protein Conformation—A Computational and Experimental Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disease-Modifying Activity of this compound on Alzheimer's Disease: Evidence from Preclinical Studies on Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

Huperzine A's Impact on NMDA Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Huperzine A's antagonistic effects on the N-methyl-D-aspartate (NMDA) receptor. It synthesizes key quantitative data, details established experimental protocols for investigating this interaction, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound, a naturally occurring sesquiterpene alkaloid isolated from the club moss Huperzia serrata, is well-documented for its potent and reversible inhibition of acetylcholinesterase (AChE). Beyond its effects on the cholinergic system, a growing body of evidence demonstrates that this compound also functions as a non-competitive antagonist of the NMDA receptor. This dual mechanism of action has significant implications for its neuroprotective potential and its therapeutic application in neurodegenerative diseases. This document serves as a technical resource for researchers engaged in the study of this compound and its interactions with the NMDA receptor.

Quantitative Data on NMDA Receptor Antagonism

The potency of this compound as an NMDA receptor antagonist has been quantified in several studies, primarily through electrophysiological recordings and radioligand binding assays. The following tables summarize the key findings.

Table 1: IC50 Values of this compound for NMDA Receptor Inhibition

| Experimental Method | Tissue/Cell Type | IC50 (µM) | Reference |

| Whole-Cell Voltage-Clamp | Acutely dissociated rat hippocampal pyramidal neurons | 126 | [1] |

| Whole-Cell Voltage-Clamp | Acutely dissociated rat hippocampal pyramidal neurons | 45.4 | [2] |

| [³H]dizocilpine (MK-801) Binding | Synaptic membrane of rat cerebral cortex | 65 ± 7 | [3] |

| [³H]dizocilpine (MK-801) Binding | Synaptic membrane of rat cerebral cortex | 82 ± 12 (+)-Huperzine A | [4] |

| [³H]dizocilpine (MK-801) Binding | Synaptic membrane of rat cerebral cortex (in the presence of L-glutamate) | 12.3 (5.8-26.3) | [2] |

| [³H]dizocilpine (MK-801) Binding | Synaptic membrane of rat cerebral cortex | 0.5 (0.1-1.9) |

Table 2: Binding Affinity of this compound for the NMDA Receptor Ion Channel

| Radioligand | Tissue | Pseudo Kᵢ (µM) | Hill Slope | Reference |

| [³H]MK-801 and [³H]TCP | Freshly frozen cortex or synaptic plasma membranes | ~6 | < 1 |

Mechanism of NMDA Receptor Antagonism

This compound exhibits a non-competitive mechanism of antagonism at the NMDA receptor. This means it does not directly compete with glutamate or the co-agonist glycine for their binding sites. Instead, it is understood to block the ion channel of the receptor, thereby preventing the influx of Ca²⁺.

Key characteristics of this compound's NMDA receptor antagonism include:

-

Channel Blockade: this compound binds at or near the phencyclidine (PCP) and MK-801 (dizocilpine) binding sites located within the NMDA receptor's ion channel. This physically obstructs the flow of ions.

-

Voltage and Use-Independence: The inhibitory effect of this compound is not dependent on the membrane voltage or the frequency of channel activation.

-

Interaction with the Polyamine Site: Evidence suggests that this compound may also interact with the polyamine regulatory site on the NMDA receptor. The presence of the polyamine spermine has been shown to shift the concentration-response curve of this compound to the right, indicating a competitive interaction at this modulatory site. This interaction appears to be a negative allosteric modulation of the MK-801 binding site.

-

Lack of Stereoselectivity: Unlike its highly stereospecific inhibition of AChE, both the natural (-) and synthetic (+) enantiomers of this compound show similar potency in inhibiting NMDA receptor binding, suggesting the antagonistic effect is not stereoselective.

Signaling Pathways

The antagonism of the NMDA receptor by this compound interrupts the downstream signaling cascades that are typically initiated by Ca²⁺ influx. The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's antagonism of the NMDA receptor.

Whole-Cell Voltage-Clamp Recording in Acutely Dissociated Hippocampal Pyramidal Neurons

This electrophysiological technique directly measures the ion flow through NMDA receptors in response to agonist application and the inhibitory effect of this compound.

a. Neuron Dissociation:

-

Hippocampi are dissected from young rats (e.g., Sprague-Dawley, 1-2 weeks old) in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The tissue is enzymatically treated with a protease (e.g., papain or trypsin) to digest the extracellular matrix.

-

Mechanical trituration through fire-polished Pasteur pipettes of decreasing diameter is used to dissociate the tissue into a single-cell suspension.

-

The dissociated cells are plated on a culture dish and allowed to adhere.

b. Electrophysiological Recording:

-

The recording chamber is mounted on the stage of an inverted microscope and continuously perfused with an external solution (e.g., containing in mM: 150 NaCl, 5 KCl, 1 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin to block voltage-gated sodium channels; pH adjusted to 7.4). Glycine (e.g., 10 µM) is included as a co-agonist.